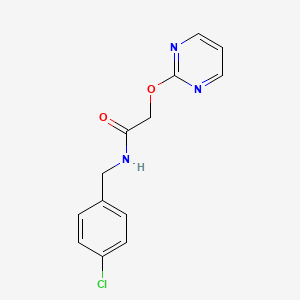

N-(4-chlorobenzyl)-2-(pyrimidin-2-yloxy)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-pyrimidin-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2/c14-11-4-2-10(3-5-11)8-17-12(18)9-19-13-15-6-1-7-16-13/h1-7H,8-9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDCGVKJXZUMOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OCC(=O)NCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(pyrimidin-2-yloxy)acetamide typically involves the reaction of 4-chlorobenzylamine with 2-(pyrimidin-2-yloxy)acetic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chlorobenzyl)-2-(pyrimidin-2-yloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-chlorobenzyl)-2-(pyrimidin-2-yloxy)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(4-chlorobenzyl)-2-(pyrimidin-2-yloxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

N-(4-Chlorobenzyl)-2-(1H-Tetrazol-1-yl)acetamide (4c)

- Structure : Replaces pyrimidin-2-yloxy with a tetrazolyl group.

- Properties : Melting point = 160–162°C; synthesized via a one-pot procedure with 98% yield.

N-(5-((4-Chlorobenzyl)thio)-1,3,4-Thiadiazol-2-yl)-2-(2-Isopropyl-5-methylphenoxy)acetamide (5j)

N-(4-Chlorobenzyl)-2-(2,5-Dimethylphenoxy)acetamide (CAS 431923-68-1)

- Structure: Features a dimethylphenoxy group instead of pyrimidin-2-yloxy.

- Properties: Molecular formula = C₁₇H₁₈ClNO₂.

- Significance: The methyl groups on the phenoxy ring likely increase lipophilicity, affecting membrane permeability .

Pharmacological Activity Comparisons

Antimicrobial and Antifungal Agents

- Compound 47 (Benzo[d]thiazol-5-ylsulfonyl-piperazinyl acetamide): Exhibits potent activity against gram-positive bacteria (e.g., Staphylococcus aureus).

- Compound 50 (Chloropyridinyl analog): Shows antifungal efficacy against Candida albicans.

- Comparison: The pyrimidin-2-yloxy group in the target compound may offer broader-spectrum activity due to its dual hydrogen-bond acceptor/donor capabilities, unlike the sulfonyl-piperazinyl groups in 47–50 .

Anticancer Agents

- Compound 38 (Quinazoline-sulfonyl acetamide): Inhibits HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines via kinase modulation.

- Comparison : The pyrimidine ring in the target compound could mimic quinazoline’s interactions with DNA or enzyme active sites, though its efficacy remains unverified .

Suzuki Coupling in NUCC-0200590

Multicomponent Reactions (MCRs)

- Compound III-9 (Methoxyethylacetamido derivative): Synthesized via Ugi reaction with 78% yield.

- Significance : MCRs offer modular access to diverse acetamide scaffolds, though regioselectivity challenges may arise with pyrimidine incorporation .

Data Tables

Table 1. Structural and Physical Properties of Selected Analogs

| Compound Name | Substituents | Melting Point (°C) | Yield (%) | Key Feature |

|---|---|---|---|---|

| Target Compound | Pyrimidin-2-yloxy | - | - | Heterocyclic oxygen donor |

| N-(4-Chlorobenzyl)-2-(1H-tetrazol-1-yl)acetamide (4c) | Tetrazolyl | 160–162 | 98 | Metabolic stability |

| Compound 5j | Thiadiazolyl, isopropylphenoxy | 138–140 | 82 | Antimicrobial potential |

| CAS 431923-68-1 | 2,5-Dimethylphenoxy | - | - | Lipophilicity enhancer |

Table 2. Pharmacological Activities of Related Acetamides

| Compound | Activity | Target Organism/Cell Line | Mechanism (Hypothesized) |

|---|---|---|---|

| 47 | Antibacterial | Gram-positive bacteria | Membrane disruption |

| 38 | Anticancer | HCT-116, MCF-7 | Kinase inhibition |

| 50 | Antifungal | Candida albicans | Ergosterol biosynthesis inhibition |

Biologische Aktivität

N-(4-chlorobenzyl)-2-(pyrimidin-2-yloxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antiviral properties, supported by recent research findings and case studies.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through various mechanisms. In particular, it has shown notable antiproliferative activity against several cancer cell lines.

In Vitro Studies

- Cell Lines Tested : The compound exhibited significant inhibition percentages against various cancer cell lines:

- Leukemia (MOLT-4) : 96.27% inhibition.

- Colon Cancer (KM12) : High levels of inhibition noted.

- Non-Small Cell Lung Cancer (NCI-H522) : Inhibition percentages ranged from 50.17% to 73.62% depending on the analog used.

- Melanoma (SK-MEL-5) : Inhibition percentages varied between 62.50% and 74.36% across different derivatives.

- Breast Cancer (T-47D) : Inhibition percentages were recorded at 63.26% to 72.72% for specific analogs .

The anticancer activity is believed to stem from the compound's ability to inhibit key enzymes involved in cancer progression, including:

- Cyclin-dependent kinases

- Src and Abl tyrosine kinases

- Glycogen synthase kinase-3

- Epidermal growth factor receptor (EGFR) .

Table 1: Anticancer Activity Summary

| Cell Line | Inhibition Percentage (%) | Compound Variant |

|---|---|---|

| MOLT-4 | 96.27 | This compound |

| KM12 | High | This compound |

| NCI-H522 | 50.17 - 73.62 | Various analogs |

| SK-MEL-5 | 62.50 - 74.36 | Various analogs |

| T-47D | 63.26 - 72.72 | Various analogs |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects .

The compound has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. The inhibition of these enzymes leads to a reduction in pro-inflammatory mediators such as prostaglandins .

Case Studies

In experimental models, derivatives of this compound demonstrated significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For example:

- The effective dose (ED50) values for some derivatives were calculated to be similar or lower than that of indomethacin, a commonly used NSAID .

Table 2: Anti-inflammatory Activity Summary

| Compound Variant | ED50 Value (μM) | Comparison Drug |

|---|---|---|

| Derivative A | 11.60 | Indomethacin (9.17 μM) |

| Derivative B | 8.23 | Indomethacin (9.17 μM) |

| Derivative C | 9.47 | Indomethacin (9.17 μM) |

Antiviral Activity

Emerging research also indicates that this compound may possess antiviral properties .

The antiviral activity is hypothesized to involve interference with viral replication processes, although specific pathways remain under investigation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-chlorobenzyl)-2-(pyrimidin-2-yloxy)acetamide?

- Methodology : Synthesis typically involves:

- Step 1 : Coupling of 4-chlorobenzylamine with a pyrimidin-2-yloxy acetic acid derivative via amide bond formation.

- Step 2 : Optimization of reaction conditions (e.g., using DCC/DMAP as coupling agents in dry dichloromethane under nitrogen) to minimize side reactions .

- Step 3 : Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

- Primary Techniques :

- NMR Spectroscopy : Assigns proton environments (e.g., acetamide NH at δ 10.2–10.5 ppm) .

- X-ray Crystallography : Resolves 3D conformation; SHELX software refines bond lengths/angles (e.g., C=O bond: ~1.22 Å) .

- Supporting Data : IR confirms amide C=O stretch (~1650 cm) and pyrimidine ring vibrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

- Variables to Test :

| Variable | Optimal Range | Impact |

|---|---|---|

| Solvent | Dry DMF or THF | Improves solubility of intermediates |

| Temperature | 0–5°C during coupling | Reduces hydrolysis |

| Catalyst | 10 mol% DMAP | Accelerates amide bond formation |

- Contradictions : Some studies report higher yields with DCM instead of THF; systematic screening (DoE) is recommended .

Q. How to resolve contradictions in reported biological activity data?

- Case Example : Discrepancies in IC values for kinase inhibition:

- Approach 1 : Validate assay conditions (e.g., ATP concentration, incubation time) .

- Approach 2 : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

- Structural Insights : Compare X-ray data (e.g., binding pose variations due to 4-chlorobenzyl orientation) .

Q. What experimental strategies elucidate the mechanism of action?

- Stepwise Design :

- Step 1 : Molecular docking (AutoDock Vina) to predict target binding (e.g., ATP-binding pockets in kinases) .

- Step 2 : Competitive binding assays with -labeled ATP to confirm inhibition .

- Step 3 : CRISPR-mediated gene knockout of suspected targets to validate specificity .

Q. How to design structure-activity relationship (SAR) studies?

- SAR Table :

| Substituent | Activity Trend | Rationale |

|---|---|---|

| 4-Cl vs. 4-F benzyl | Higher potency with Cl | Enhanced lipophilicity |

| Pyrimidine-O- vs. S-linkers | O-linkers improve solubility | Reduced steric hindrance |

- Method : Synthesize analogs with systematic substitutions and test in dose-response assays .

Data Contradiction Analysis

Q. Why do thermal stability profiles vary across studies?

- Root Cause : Differences in DSC methodology (heating rate, sample prep):

- Solution : Standardize protocols (e.g., 10°C/min under N) and cross-validate with TGA .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.